(2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine
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Overview
Description
(2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine: is a chemical compound with the molecular formula C6H8N4O3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine typically involves the nitration of a pyrimidine derivative followed by methylation. One common synthetic route starts with the nitration of 2-methoxy-pyrimidine to form 2-methoxy-5-nitro-pyrimidine. This intermediate is then subjected to methylation using methylamine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: (2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antiviral, antibacterial, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its pharmacological effects .
Comparison with Similar Compounds
2-Methoxy-5-nitro-pyrimidine: A precursor in the synthesis of (2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine.
2-Methoxy-4-nitro-pyrimidine: A structural isomer with different reactivity and properties.
5-Nitro-2-methyl-pyrimidine: Another pyrimidine derivative with similar functional groups but different substitution patterns.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and nitro groups on the pyrimidine ring makes it a versatile intermediate for various synthetic and research applications .
Properties
Molecular Formula |
C6H8N4O3 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
(2-methoxy-5-nitropyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8N4O3/c1-13-6-8-3-5(10(11)12)4(2-7)9-6/h3H,2,7H2,1H3 |
InChI Key |
NCZAXWTYPPDHKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)CN)[N+](=O)[O-] |
Origin of Product |
United States |
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